molecular formula C12H6ClF2NO B1421714 2-Chloro-5-(2,5-difluorobenzoyl)pyridine CAS No. 1187165-19-0

2-Chloro-5-(2,5-difluorobenzoyl)pyridine

Cat. No.: B1421714
CAS No.: 1187165-19-0
M. Wt: 253.63 g/mol
InChI Key: WDRACXFKOGEZQQ-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,5-difluorobenzoyl)pyridine is an organic compound with the molecular formula C12H6ClF2NO and a molecular weight of 253.63 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chloro group at the 2-position and a 2,5-difluorobenzoyl group at the 5-position. It is primarily used in research and development settings, particularly in the field of medicinal chemistry .

Scientific Research Applications

2-Chloro-5-(2,5-difluorobenzoyl)pyridine has several applications in scientific research:

Safety and Hazards

2-Chloro-5-(2,5-difluorobenzoyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause genetic defects and is harmful if swallowed, in contact with skin, or if inhaled .

Chemical Reactions Analysis

2-Chloro-5-(2,5-difluorobenzoyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2,5-difluorobenzoyl)pyridine involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the context of its use, such as in drug development or material science .

Comparison with Similar Compounds

Similar compounds to 2-Chloro-5-(2,5-difluorobenzoyl)pyridine include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for particular applications in research and development .

Properties

IUPAC Name

(6-chloropyridin-3-yl)-(2,5-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF2NO/c13-11-4-1-7(6-16-11)12(17)9-5-8(14)2-3-10(9)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRACXFKOGEZQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)C2=CN=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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